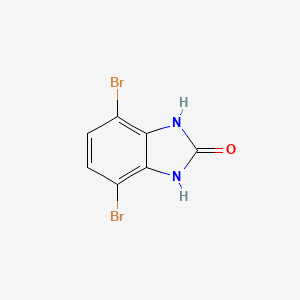
4,7-Dibromo-1,3-dihydro-2H-benzimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dibromo-1,3-dihydro-2H-benzimidazol-2-one is a brominated derivative of benzimidazole, a heterocyclic aromatic organic compoundIts molecular formula is C7H4Br2N2O, and it has a molecular weight of 291.93 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dibromo-1,3-dihydro-2H-benzimidazol-2-one typically involves the bromination of benzimidazole derivatives. One common method is the cyclocarbonylation of 1,2-diaminobenzenes using reagents such as phosgene, triphosgene, or ureas . The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents. The process is typically carried out in specialized reactors to handle the corrosive nature of bromine and to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4,7-Dibromo-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different oxidation states or reduction to remove bromine atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states or dehalogenated products .
Scientific Research Applications
4,7-Dibromo-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,7-Dibromo-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential biochemical processes in microorganisms . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4,7-Dibromo-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one: This compound has similar bromination but differs in the presence of methyl groups.
5-Amino-1,3-dihydro-2H-benzimidazol-2-one: This compound has an amino group instead of bromine atoms.
4,7-Dibromo-2,1,3-benzothiadiazole: This compound contains a benzothiadiazole ring instead of a benzimidazole ring.
Uniqueness: 4,7-Dibromo-1,3-dihydro-2H-benzimidazol-2-one is unique due to its specific bromination pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds .
Properties
CAS No. |
69272-52-2 |
|---|---|
Molecular Formula |
C7H4Br2N2O |
Molecular Weight |
291.93 g/mol |
IUPAC Name |
4,7-dibromo-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C7H4Br2N2O/c8-3-1-2-4(9)6-5(3)10-7(12)11-6/h1-2H,(H2,10,11,12) |
InChI Key |
HMZICMLGPYLZJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1Br)NC(=O)N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


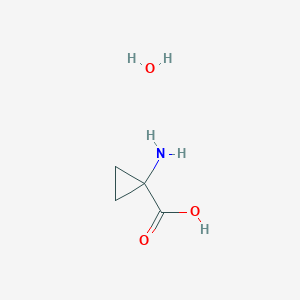
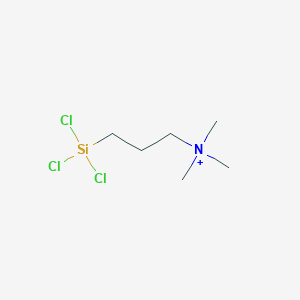
![Pyridine, 4-[4-(4-fluorophenyl)-5-methyl-3-isoxazolyl]-](/img/structure/B12520976.png)
![2,2',2''-(Benzene-1,3,5-triyl)tris[5-(2-phenylethenyl)-1,3,4-oxadiazole]](/img/structure/B12520981.png)
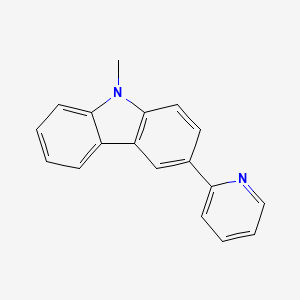
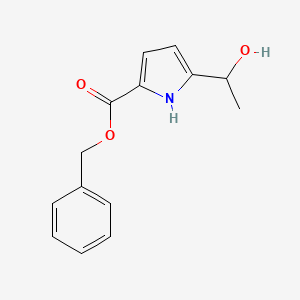

![1H-Pyrrolo[2,3-B]pyridin-5-amine, 4-fluoro-1-[tris(1-methylethyl)silyl]-](/img/structure/B12521019.png)
![Benzamide, N-[[(4-methoxyphenyl)amino]-1-piperidinylmethylene]-](/img/structure/B12521026.png)
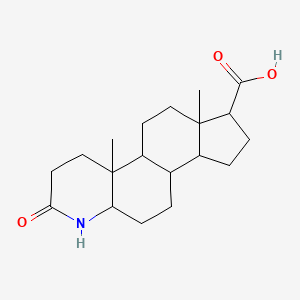
![(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-N-(4-((1-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-2-oxo-6,9,12-trioxa-3-azatetradecan-14-yl)carbamoyl)-2-methoxyphenyl)-4-cyano-](/img/structure/B12521042.png)
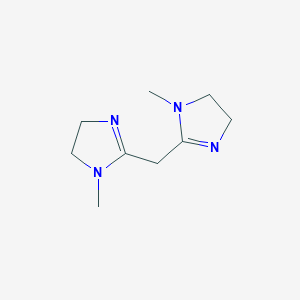
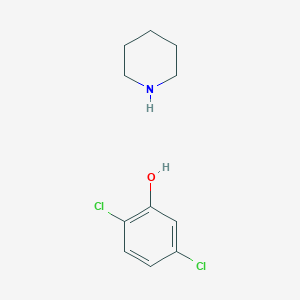
![2-[(2E)-3-(4-Tert-butylphenyl)-2-methylprop-2-EN-1-ylidene]propanedinitrile](/img/structure/B12521059.png)
